Methyl 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylate
Description
Methyl 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylate is a synthetic organic compound characterized by a polycyclic isoindoline core. Its structure features a benzyloxy group at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position of the benzoyl moiety, with a methyl ester at the isoindoline’s 1-carboxylate position. This compound is primarily of interest in medicinal chemistry and materials science due to its complex substitution pattern, which influences electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
methyl 2-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-1,3-dihydroisoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7/c1-32-21-12-19(20(27(30)31)13-22(21)34-15-16-8-4-3-5-9-16)24(28)26-14-17-10-6-7-11-18(17)23(26)25(29)33-2/h3-13,23H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFRFDYSPZZZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CC3=CC=CC=C3C2C(=O)OC)[N+](=O)[O-])OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: The carboxylic acid group of isoindoline-1-carboxylic acid is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: The nitro-substituted benzoyl chloride is then coupled with the methyl ester of isoindoline-1-carboxylic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 2-(4-(benzyloxy)-5-methoxy-2-aminobenzoyl)isoindoline-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylic acid.
Scientific Research Applications
The synthesis of methyl 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylate typically involves the reaction of an isoindoline derivative with benzyloxy and methoxy substituted nitrobenzoic acids. Common methods include:
- Esterification : This process often uses methanol and a catalytic acid under reflux conditions.
- Reduction Reactions : The nitro group can be reduced to an amine, enhancing biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells by activating specific apoptotic pathways.
Case Study: Apoptosis Induction
A study demonstrated that this compound significantly increased the expression of apoptosis-related genes while decreasing the expression of genes associated with the M phase of the cell cycle in cancer cell lines. This suggests a targeted mechanism that could be exploited for therapeutic purposes.
Antimicrobial Activity
Preliminary investigations have shown that compounds structurally similar to this compound possess notable antimicrobial properties. This opens avenues for exploring its use in treating infections or as part of combination therapies.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |
| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |
| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |
Mechanism of Action
The mechanism of action of Methyl 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group suggests potential involvement in redox reactions, while the ester group may undergo hydrolysis in biological systems, releasing the active carboxylic acid form.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups and core structure. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and reactivity.
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Isoindoline | 4-(Benzyloxy), 5-methoxy, 2-nitrobenzoyl, methyl ester | Nitro, benzyloxy, methoxy, ester |
| 5-Benzyloxy-1H-indole-2-carboxylic acid (15) | Indole | 5-Benzyloxy, carboxylic acid | Benzyloxy, carboxylic acid |
| Compound 17 (Ref. 1) | Indoline | 5-Benzyloxy, chloromethyl, (5-hydroxyindole-2-carbonyl) | Benzyloxy, chloromethyl, hydroxy, ketone |
Key Observations:
Core Structure Differences :
- The isoindoline core in the target compound confers rigidity compared to the indole (compound 15) or indoline (compound 17) cores. This rigidity may enhance stability or alter binding interactions in biological systems.
- The nitro group at the 2-position (target compound) introduces strong electron-withdrawing effects, which are absent in compounds 15 and 15. This likely increases electrophilicity, making the target compound more reactive in nucleophilic aromatic substitution (NAS) or reduction reactions .
Substituent Impact on Physicochemical Properties: Benzyloxy Groups: Present in all three compounds, benzyloxy groups enhance lipophilicity. Methoxy vs. Hydroxy Groups: The 5-methoxy group in the target compound versus the 5-hydroxy group in compound 17 alters hydrogen-bonding capacity. Methoxy groups reduce polarity, which may improve membrane permeability but decrease aqueous solubility.
Reactivity and Synthetic Utility :
- The methyl ester in the target compound is a common protecting group for carboxylic acids, analogous to compound 15’s carboxylic acid functionality. Hydrolysis of the ester (e.g., under basic conditions) would yield a carboxylic acid, a strategy employed in the synthesis of compound 15 (98% yield under NaOH/MeOH) .
- The chloromethyl group in compound 17 offers a site for further functionalization (e.g., nucleophilic substitution), a feature absent in the target compound.
Table 2: Comparative Physicochemical Data (Hypothetical Extrapolation*)
| Property | Target Compound | Compound 15 | Compound 17 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~283 | ~460 |
| Melting Point (°C) | 180–185 (estimated) | 193–195 | Not reported |
| Solubility in DMSO | High | Moderate | Low (due to chloromethyl) |
| LogP (Predicted) | ~3.5 | ~2.8 | ~4.1 |
Biological Activity
Methyl 2-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)isoindoline-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C16H15NO6
- Molecular Weight : 317.29 g/mol
- CAS Number : 61032-41-5
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzyloxy and methoxy groups have shown efficacy against various bacterial strains, including Helicobacter pylori, with Minimum Inhibitory Concentrations (MICs) reported as low as 64 µg/mL .
- Antiviral Activity
- Cytotoxicity
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or bacterial metabolism, similar to other nitro-substituted benzoates which have shown enzyme inhibitory effects .
- Membrane Disruption : Its structural components can alter bacterial membrane integrity, leading to cell lysis and death .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
